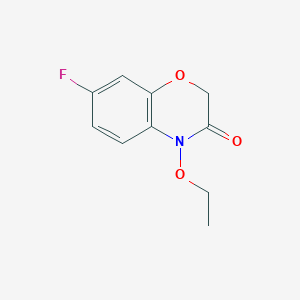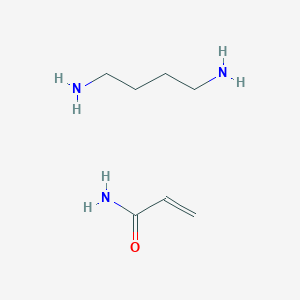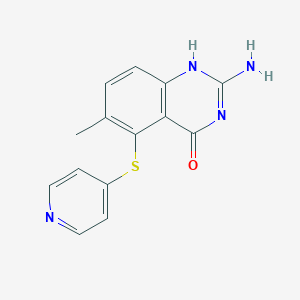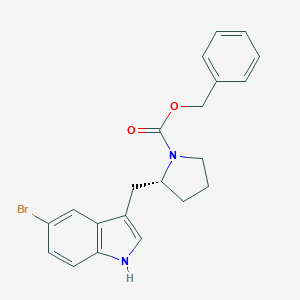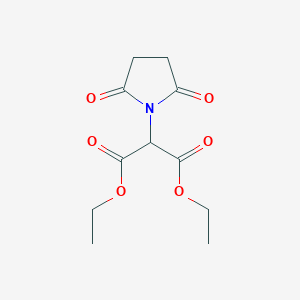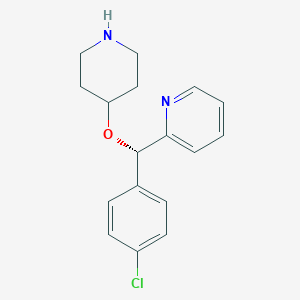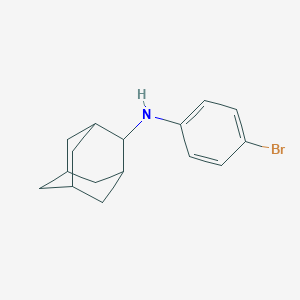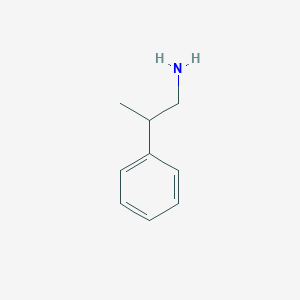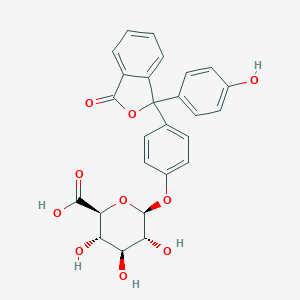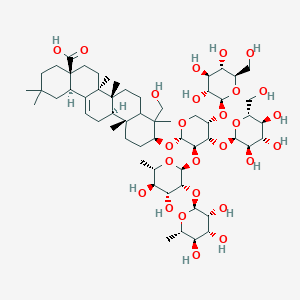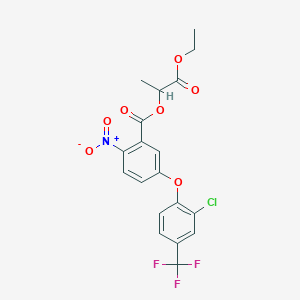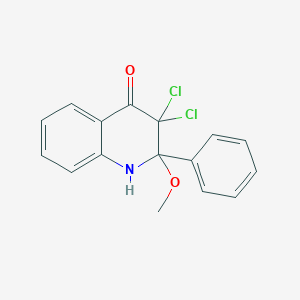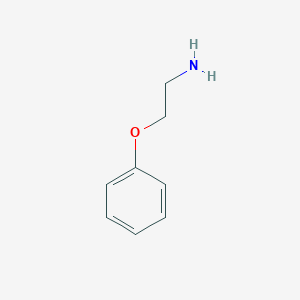
2-苯氧乙胺
概述
描述
Synthesis Analysis
The synthesis of 2-phenoxyethylamine derivatives has been a subject of interest due to their relevance in medicinal chemistry. A general method for the synthesis of heteroaryl phenoxyethylamines via Suzuki cross-coupling has been reported, which is efficient and fast, allowing for the creation of a variety of biaryls with different heteroaromatic rings . This method has enabled the synthesis of compounds that had not been previously synthesized, providing new potential scaffolds for the development of selective ligands .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using various spectroscopic techniques. For instance, the crystal structure of a derivative, (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol, was determined and found to crystallize in the orthorhombic space group Pbca . Similarly, another derivative, 2-((2-(2-Hydroxyethylamino) ethylimino) methyl) phenol, was prepared and its crystal structure was determined at 130K, showing that it belonged to the orthorhombic space group P212121 . These studies provide valuable insights into the structural characteristics of phenoxyethylamine derivatives.
Chemical Reactions Analysis
Phenoxyethylamine derivatives undergo various chemical reactions, which are crucial for their functionalization and potential applications. For example, 2-hydroxy-2-methylpropiophenone, a related compound, can undergo multiple arylation with aryl bromides in the presence of a palladium catalyst, leading to successive C-C and C-H bond cleavages . This reaction demonstrates the reactivity of the phenoxyethylamine scaffold and its potential for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-phenoxyethylamine derivatives have been characterized using computational methods such as AM1 and B3LYP/6-31G* calculations . These studies help in understanding the electronic structure and reactivity of these compounds. Additionally, the antibacterial and antifungal activities of these derivatives have been evaluated, indicating their potential for therapeutic applications .
Relevant Case Studies
In the realm of receptor antagonistic activities, a series of [2-(omega-phenylalkyl)phenoxy]alkylamines was synthesized, and their antagonistic activities against 5-hydroxytryptamine2 (5-HT2) and dopamine2 (D2) receptors were examined . Some derivatives showed strong inhibition of both receptors, with particular methylpiperidine derivatives exhibiting potent inhibition . Another study reported the synthesis of substituted 2-(indol-1-yl)-1-methylethylamines and 2-(indeno[1,2-b]pyrrol-1-yl)-1-methylethylamines, which displayed selectivity for 5HT2C receptors and showed anticompulsive activity in an animal model of obsessive-compulsive disorder . These case studies highlight the therapeutic potential of 2-phenoxyethylamine derivatives in treating various disorders.
科学研究应用
钙钛矿发光器件
将2-苯氧乙胺(POEA)添加到CH3NH3PbBr3前体溶液中,可以调节有机-无机混合钙钛矿结构从块状到分层,导致光致发光从绿色向蓝色转变。这种改变将CH3NH3PbBr3 LED的外部量子效率提高到近3% (Chen等,2017)。
药物化学
杂环烯基邻苯氧乙胺在药物化学中被用作设计强效和选择性配体的支架。已经开发出一种通过Suzuki交叉偶联合成这些化合物的高效方法,为配体库提供各种联苯(Manasieva et al., 2015)。
血红蛋白调节剂
包括苯氧乙胺衍生物在内的2-(芳氧基)-2-甲基丙酸可以降低人类血红蛋白A的氧亲和力。该系列中的一些化合物是血红蛋白的强效变构效应物,可能在需要逆转氧供应不足的领域中有用(Randad et al., 1991)。
肾上腺素受体拮抗剂
苯氧乙胺衍生物已被合成为强效和选择性的人类α1D肾上腺素受体拮抗剂。这些化合物,具有新颖的支架如3,4-二氢-2H-噻吩-1,1-二氧化物,显示出高效性和选择性(Sakauchi et al., 2017)。
化妆品防腐剂
苯氧乙醇,或2-苯氧乙醇,被广泛用作化妆品中的防腐剂。它对各种细菌和真菌有效,对皮肤固有菌群的影响很小。在化妆品产品中最大浓度为1%时,对所有消费者,包括儿童,都被认为是安全的 (Dréno等,2019)。
金属阳离子相互作用
与苯氧乙胺相关的二胺-水杨醛衍生物已被开发为与各种金属阳离子相互作用的氟离子荧光探针。特定衍生物可以螯合Zn+2,显示出在荧光方法中用于细胞金属染色的潜力(Hong et al., 2012)。
安全和危害
属性
IUPAC Name |
2-phenoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLAIXAZMVDRGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170028 | |
| Record name | 2-Phenoxyethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxyethylamine | |
CAS RN |
1758-46-9 | |
| Record name | Phenoxyethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1758-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenoxyethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenoxyethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenoxyethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.594 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENOXYETHANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DGQ1B38R5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 3-hydroxybenzoate](/img/structure/B128620.png)
![5-[4-[[4-(3-Carboxy-4-chloroanilino)phenyl]-chloro-phenylmethyl]anilino]-2-chlorobenzoic acid](/img/structure/B128622.png)
